![molecular formula C18H15BrN4O2 B10923229 N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923229.png)
N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(5-BROMO-2-PYRIDYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a bromopyridyl group and a dicyclopropylisoxazolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-BROMO-2-PYRIDYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the bromopyridyl precursor. One common method involves the bromination of 2-aminopyridine via diazotization followed by bromination . The dicyclopropylisoxazolo ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-BROMO-2-PYRIDYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromopyridyl group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N~4~-(5-BROMO-2-PYRIDYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as photoresponsive materials.
Mechanism of Action
The mechanism of action of N4-(5-BROMO-2-PYRIDYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The bromopyridyl group can form strong interactions with biological molecules, while the dicyclopropylisoxazolo ring can influence the compound’s overall stability and reactivity. These interactions can modulate various biological pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Shares the bromopyridyl group but differs in its additional fluorine substitution.
6-Bromo-2-pyridinecarboxaldehyde: Similar bromopyridyl structure but with an aldehyde functional group.
Uniqueness
N~4~-(5-BROMO-2-PYRIDYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a bromopyridyl group and a dicyclopropylisoxazolo ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C18H15BrN4O2 |
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Molecular Weight |
399.2 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H15BrN4O2/c19-11-5-6-14(20-8-11)22-17(24)12-7-13(9-1-2-9)21-18-15(12)16(23-25-18)10-3-4-10/h5-10H,1-4H2,(H,20,22,24) |
InChI Key |
VJGRSTTVIFPIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NC4=NC=C(C=C4)Br)C(=NO3)C5CC5 |
Origin of Product |
United States |
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